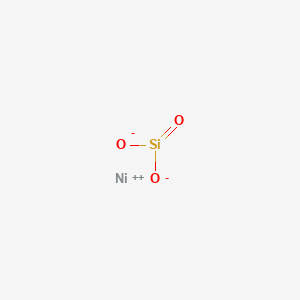
Nickel silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel silicate: is a compound that combines silicic acid with nickel ions. Silicic acid itself is a chemical compound containing silicon attached to oxide and hydroxyl groups, with the general formula [H₂xSiOx+2]n or [SiOx(OH)₄−2x]n . When combined with nickel, it forms a salt that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of silicic acid, nickel salt typically involves the reaction of silicic acid with nickel salts such as nickel chloride or nickel sulfate. The reaction is usually carried out in an aqueous solution where silicic acid is added to a solution of nickel salt under controlled pH and temperature conditions. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods: Industrial production of silicic acid, nickel salt may involve large-scale chemical processes where the reactants are mixed in reactors under specific conditions to ensure high yield and purity. The process may include steps such as precipitation, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Nickel silicate can undergo various chemical reactions, including:
Oxidation: The nickel ion in the compound can be oxidized to higher oxidation states.
Reduction: The nickel ion can also be reduced to lower oxidation states.
Substitution: The hydroxyl groups in silicic acid can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nickel oxide, while reduction may yield nickel metal .
Scientific Research Applications
Chemistry: Nickel silicate is used as a catalyst in various chemical reactions due to its unique properties. It can facilitate reactions such as hydrogenation and oxidation .
Biology: In biological research, silicic acid, nickel salt is used to study the effects of nickel on biological systems. It can be used to investigate the role of nickel in enzyme activity and cellular processes .
Medicine: It can be used to study the interactions between nickel and biological molecules .
Industry: In the industrial sector, silicic acid, nickel salt is used in the production of nickel-based materials and coatings. It is also used in the manufacturing of catalysts and other chemical products .
Mechanism of Action
The mechanism of action of silicic acid, nickel salt involves the interaction of nickel ions with various molecular targets. Nickel ions can bind to proteins, enzymes, and other biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Nickel chloride: A simple nickel salt used in various chemical reactions.
Nickel sulfate: Another nickel salt with applications in electroplating and battery production.
Silicic acid: The parent compound of silicic acid, nickel salt, used in various industrial and research applications.
Uniqueness: Nickel silicate is unique due to its combination of silicic acid and nickel ions, which imparts specific properties and applications not found in other similar compounds.
Properties
CAS No. |
37321-15-6 |
|---|---|
Molecular Formula |
NiO3Si |
Molecular Weight |
134.777 g/mol |
IUPAC Name |
dioxido(oxo)silane;nickel(2+) |
InChI |
InChI=1S/Ni.O3Si/c;1-4(2)3/q+2;-2 |
InChI Key |
FMQXRRZIHURSLR-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Ni+2] |
Canonical SMILES |
[O-][Si](=O)[O-].[Ni+2] |
Key on ui other cas no. |
37321-15-6 21784-78-1 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















